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molecular formula C8H6ClNO5 B1427113 2-Chloro-5-methoxy-4-nitrobenzoic acid CAS No. 101581-13-9

2-Chloro-5-methoxy-4-nitrobenzoic acid

Cat. No. B1427113
M. Wt: 231.59 g/mol
InChI Key: OJMMHUJTCVSTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709471B2

Procedure details

1-chloro-4-methoxy-2-methyl-5-nitro-benzene (APIN; 1 g, 4.96 mmol) was suspended in water (100 mL), potassium permanganate (3.14 g, 19.84 mmol) was added and the mixture diluted further with water (140 mL). The mixture was very slowed heated up to reflux over a 2 hour period and then stirred at reflux for 4 hours then allowed to cool to room temperature overnight with stirring. After 18 hours the mixture was reheated to 80° C. and filtered hot, the manganese filter cake was washed with boiling water (100 mL), then the aqueous filtrate was treated with a couple of drops of sodium metabisulfite solution and the permanganate colour was removed to give a yellow solution. The solution was acidified to pH 2 with concentrated hydrochloric acid and partially evaporated down to a volume of (200 mL) and extracted with EtOAc (2×100 mL). Combined organic extracts were washed with brine, dried (MgSO4) and evaporated to yield the title compound as a yellow solid. (752 mg, 65%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
140 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([O:11][CH3:12])=[CH:4][C:3]=1[CH3:13].[Mn]([O-])(=O)(=O)=[O:15].[K+].[ClH:20].[OH2:21]>>[Cl:20][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([O:11][CH3:12])=[CH:4][C:3]=1[C:13]([OH:15])=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])OC)C
Step Two
Name
Quantity
3.14 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
140 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was very slowed heated up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over a 2 hour period
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
filtered hot
FILTRATION
Type
FILTRATION
Details
the manganese filter cake
WASH
Type
WASH
Details
was washed with boiling water (100 mL)
ADDITION
Type
ADDITION
Details
the aqueous filtrate was treated with a couple of drops of sodium metabisulfite solution
CUSTOM
Type
CUSTOM
Details
the permanganate colour was removed
CUSTOM
Type
CUSTOM
Details
to give a yellow solution
CUSTOM
Type
CUSTOM
Details
partially evaporated down to a volume of (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
Combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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